Bis((R)-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane

Description

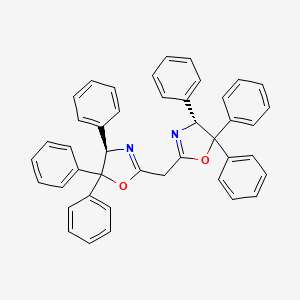

Bis((R)-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane is a chiral bis(oxazoline) ligand characterized by three phenyl substituents at the 4,5,5-positions of each oxazoline ring. Its rigid, sterically demanding structure makes it highly effective in asymmetric catalysis, particularly in enantioselective transformations requiring precise control over stereochemical outcomes.

Properties

Molecular Formula |

C43H34N2O2 |

|---|---|

Molecular Weight |

610.7 g/mol |

IUPAC Name |

(4R)-4,5,5-triphenyl-2-[[(4R)-4,5,5-triphenyl-4H-1,3-oxazol-2-yl]methyl]-4H-1,3-oxazole |

InChI |

InChI=1S/C43H34N2O2/c1-7-19-32(20-8-1)40-42(34-23-11-3-12-24-34,35-25-13-4-14-26-35)46-38(44-40)31-39-45-41(33-21-9-2-10-22-33)43(47-39,36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30,40-41H,31H2/t40-,41-/m1/s1 |

InChI Key |

DGJGXEILSKRHNG-GYOJGHLZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2C(OC(=N2)CC3=N[C@@H](C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)CC3=NC(C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(®-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane typically involves the reaction of triphenylacetonitrile with an appropriate oxazoline precursor under controlled conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide, and conducted in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for Bis(®-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures to handle large quantities of reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

Bis(®-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Bis(®-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which Bis(®-4,5,5-triphenyl-4,5-dihydrooxazol-2-yl)methane exerts its effects is largely dependent on its role in specific applications. As a ligand, it can coordinate with metal centers, influencing the reactivity and stability of metal complexes. The oxazoline rings provide sites for hydrogen bonding and other interactions, making it a versatile compound in various chemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Steric and Electronic Properties

The substituents on the oxazoline rings critically influence the ligand’s catalytic performance. Key comparisons include:

a. Bis((4R,5S)-4,5-Diphenyl-4,5-dihydrooxazol-2-yl)methane

- Substituents : 4,5-Diphenyl groups.

- Molecular Weight : 458.55 g/mol .

- Demonstrated utility in copper-catalyzed asymmetric fluorination (91% yield in analogous tert-butyl systems) .

b. Bis((S)-4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)methane

- Substituents : 4-tert-Butyl groups.

- Molecular Weight : 266.38 g/mol .

- Key Differences: Enhanced solubility in nonpolar solvents due to tert-butyl hydrophobicity. Moderate steric demand, balancing reactivity and selectivity in nickel-catalyzed Csp³–Csp³ bond formations .

c. Bis((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)methane

Physicochemical and Catalytic Performance Comparison

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.